(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a furan ring, a pyrazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Pyrazole Formation: The pyrazole moiety is often synthesized via the reaction of hydrazines with 1,3-diketones.
Piperidine Ring Introduction: The piperidine ring can be introduced through the reaction of appropriate amines with cyclic ketones.
Final Coupling: The final step involves coupling the furan, pyrazole, and piperidine intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce saturated ketones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its structural features make it a candidate for drug design and discovery, targeting various biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2E)-3-(furan-2-yl)-1-{4-[(1H-triazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of (2E)-3-(furan-2-yl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}prop-2-en-1-one lies in its combination of the furan, pyrazole, and piperidine rings This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(5-4-15-3-1-12-21-15)18-10-6-14(7-11-18)13-19-9-2-8-17-19/h1-5,8-9,12,14H,6-7,10-11,13H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKAMCJDLYQQD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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